molecular formula C18H26N4O3 B2442439 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 894010-21-0

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2442439
CAS No.: 894010-21-0
M. Wt: 346.431
InChI Key: WWKPCRATMCNUGN-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a synthetic chemical compound designed for pharmaceutical and biochemical research. It features a 5-oxopyrrolidin-3-yl scaffold linked to a 4-ethoxyphenyl group and is connected via a carboxamide bridge to a 4-methylpiperazine moiety . The pyrrolidinone ring introduces conformational rigidity, which can be crucial for specific receptor binding, while the ethoxyphenyl and methylpiperazine substituents are key modulators of the molecule's physicochemical properties and receptor affinity . Compounds within this structural class, characterized by the pyrrolidinone and carboxamide pharmacophores, are frequently investigated for their potential interactions with central nervous system targets, such as serotonin and dopamine receptors . The specific structure of this molecule suggests potential value as a building block in medicinal chemistry or as a candidate for high-throughput screening in drug discovery campaigns aimed at neurological disorders, pain, and inflammatory conditions . The presence of the carboxamide linker is a conserved feature in many biologically active molecules and is known to facilitate hydrogen bonding with enzymatic or receptor targets . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications . Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-3-25-16-6-4-15(5-7-16)22-13-14(12-17(22)23)19-18(24)21-10-8-20(2)9-11-21/h4-7,14H,3,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKPCRATMCNUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The pyrrolidinone ring is typically constructed via cyclization of β-ketoamide precursors. A representative protocol involves:

  • Condensation of ethyl acetoacetate with 4-ethoxyaniline :

    • Ethyl acetoacetate reacts with 4-ethoxyaniline in ethanol under reflux to form a β-enamino ester intermediate.
    • Mechanism : Nucleophilic attack of the aniline nitrogen on the β-keto ester, followed by dehydration.
  • Lactamization :

    • The β-enamino ester undergoes acid-catalyzed cyclization (e.g., HCl in acetic acid) to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate.
    • Key reaction parameters : Temperature (80–100°C), reaction time (12–24 h).
  • Ester hydrolysis :

    • Saponification of the ethyl ester with aqueous NaOH or LiOH affords the carboxylic acid.

Example protocol :

A mixture of ethyl acetoacetate (5.0 g, 38.4 mmol) and 4-ethoxyaniline (5.2 g, 38.4 mmol) in ethanol (50 mL) was refluxed for 8 h. After cooling, concentrated HCl (10 mL) was added, and the mixture was stirred at 90°C for 12 h. The solvent was evaporated, and the residue was treated with 2 M NaOH (20 mL) at 60°C for 4 h. Acidification with HCl yielded 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid (6.8 g, 72%).

Alternative Route: Mitsunobu Reaction

For direct introduction of the 4-ethoxyphenyl group:

  • Starting material : 5-Oxopyrrolidine-3-carboxylic acid.
  • Mitsunobu coupling :
    • Reaction with 4-ethoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
    • Advantage : High regioselectivity for N-arylation.

Yield : 65–78%.

Amide Coupling with 4-Methylpiperazine

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride:

  • Acyl chloride formation :

    • Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
    • Conditions : Reflux for 2–4 h, followed by solvent evaporation.
  • Mixed anhydride method :

    • Reaction with isobutyl chloroformate in the presence of N-methylmorpholine.

Coupling Reactions

The activated intermediate is coupled with 4-methylpiperazine under basic conditions:

Protocol using HATU :

To a solution of 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2.0 g, 7.2 mmol) in DMF (20 mL) were added HATU (3.3 g, 8.6 mmol), DIPEA (2.5 mL, 14.4 mmol), and 4-methylpiperazine (1.1 g, 10.8 mmol). The mixture was stirred at room temperature for 12 h, poured into water (100 mL), and extracted with ethyl acetate. The organic layer was dried (MgSO₄) and concentrated to afford the product as a pale-yellow solid (2.4 g, 85%).

Alternative methods :

  • EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane.
  • Thermal coupling : Heating the acid with 4-methylpiperazine in toluene at 110°C.

Optimization and Challenges

Regioselectivity in Pyrrolidinone Substitution

  • Competing reactions : N- vs. O-alkylation during Mitsunobu coupling.
    • Solution : Use of bulky phosphines (e.g., tributylphosphine) to favor N-arylation.

Epimerization at the Pyrrolidinone Core

  • Risk : Base-mediated racemization during coupling.
    • Mitigation : Use of coupling agents (e.g., HATU) at low temperatures (0–5°C).

Purification Challenges

  • By-products : Unreacted 4-methylpiperazine and dimeric species.
    • Resolution : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization 72 98 Scalable, minimal protection steps Requires harsh acidic conditions
Mitsunobu 78 95 Direct N-arylation High cost of reagents
HATU coupling 85 99 Mild conditions, high efficiency Expensive coupling agents
Thermal coupling 60 90 No activation step Long reaction time (24–48 h)

Industrial-Scale Considerations

  • Cost efficiency : The cyclization route is preferred for large-scale synthesis due to lower reagent costs.
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
  • Continuous flow systems : For lactamization and coupling steps to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act on sensory tracts of the spinal cord, similar to phenacetin, which is known for its analgesic effects . The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C17H24N2O2C_{17}H_{24}N_2O_2 and a molecular weight of approximately 288.39 g/mol. The presence of a piperazine ring, along with a pyrrolidine moiety, suggests potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound primarily involves:

1. Receptor Interaction:

  • The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to pain modulation and mood regulation.

2. Enzyme Inhibition:

  • Preliminary studies suggest it could inhibit enzymes like fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially enhancing analgesic effects .

3. Cytotoxic Effects:

  • Research indicates that similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting a potential role in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available literature:

Activity Effect Reference
FAAH InhibitionIncreases endocannabinoid levels
Antinociceptive EffectsReduces pain in animal models
CytotoxicityInduces apoptosis in cancer cells
Neuroprotective EffectsPotential protection against neurodegeneration

Case Studies

Several studies have explored the therapeutic implications of compounds structurally related to this compound:

Case Study 1: Antinociceptive Effects
In a rodent model of neuropathic pain, administration of the compound resulted in significant reductions in pain behavior, indicating its potential as an analgesic agent. The study measured behavioral responses alongside biochemical markers for inflammation .

Case Study 2: Cytotoxicity in Cancer Cells
A study investigated the effects of similar piperazine derivatives on human cancer cell lines. Results showed that these compounds induced significant apoptosis, suggesting a mechanism that could be exploited for cancer therapy.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps.
  • Temperature control : Moderate heating (60–80°C) improves yields while minimizing decomposition.
  • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidinone ring substitution) and functional group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₄N₄O₃; MW 318.43 g/mol).
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities from synthetic intermediates .

Advanced: How can researchers identify primary molecular targets in neurodegenerative disease models?

Q. Methodological approaches :

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from neuronal lysates.
  • Kinase profiling : Screen against panels of 100+ kinases to identify inhibition (e.g., IC₅₀ for tau kinases like GSK-3β).
  • In silico docking : Predict binding to acetylcholinesterase or NMDA receptors using AutoDock Vina or Schrödinger .

Data interpretation : Compare results with structural analogs (e.g., chlorophenyl derivatives) to infer pharmacophore requirements .

Advanced: How to resolve contradictions in reported biological efficacy across in vitro assays?

Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions.

  • Solution : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization).
  • Statistical analysis : Use Bland-Altman plots to assess inter-lab variability .

Table 1 : Example of assay optimization for kinase inhibition

ParameterCondition A (IC₅₀ = 50 nM)Condition B (IC₅₀ = 200 nM)
ATP concentration10 µM100 µM
Incubation time30 min60 min
Detection methodFluorescenceRadiolabeled ATP

Basic: How do functional groups influence the compound’s reactivity and solubility?

  • Pyrrolidinone moiety : Enhances solubility in polar solvents (logP ~1.2) and stabilizes hydrogen bonding with targets.
  • Ethoxyphenyl group : Moderates lipophilicity (cLogP = 2.8) and influences metabolic stability (ethoxy vs. hydroxylated metabolites).
  • 4-Methylpiperazine : Improves water solubility at physiological pH via protonation of the tertiary amine .

Advanced: What strategies are used to study structure-activity relationships (SAR) in derivatives?

  • Analog synthesis : Systematically modify substituents (e.g., ethoxy → methoxy, halogen substitution) to assess impact on potency.
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions).
  • In vivo PK/PD studies : Compare bioavailability and brain penetration of analogs with varying logD values .

Table 2 : SAR of pyrrolidinone derivatives

Substituent (R)Enzyme Inhibition (IC₅₀, nM)Solubility (mg/mL)
4-Ethoxyphenyl25 ± 30.8
4-Chlorophenyl120 ± 100.3
4-Methoxyphenyl45 ± 51.2

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